![molecular formula C15H16Cl2N2S B2912090 2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 1041546-96-6](/img/structure/B2912090.png)
2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
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Overview
Description
The compound “2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine” is a complex organic molecule that contains several functional groups and rings . It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .Scientific Research Applications
- Research : A study investigated B4’s neurotoxic potential in rainbow trout alevins. It assessed acetylcholinesterase (AchE) activity, malondialdehyde (MDA) levels (a biomarker for oxidative injury), and behavioral parameters. B4’s impact on AchE and oxidative stress could provide insights into neurotoxicity mechanisms .
- Research : B4 derivatives were evaluated for their ability to reduce α-synuclein aggregation in vitro. Promising results suggest potential neuroprotective effects .
- Research : Compound 13, structurally related to B4, exhibited potent antipromastigote activity. Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket, supporting its efficacy .
- Research : B4 derivatives could be explored as JAK inhibitors for treating autoimmune diseases like rheumatoid arthritis .
- Research : B4 (also known as SB 216763) is a potent, selective GSK-3 inhibitor. It has been used in studies related to brain microvascular endothelial cells and colorectal cancer cells .
Neurotoxicity and Behavioral Effects
α-Synuclein Aggregation Inhibition
Antipromastigote Activity
JAK Inhibition for Autoimmune Diseases
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2S/c16-12-2-1-10(7-13(12)17)14(8-18)19-5-3-15-11(9-19)4-6-20-15/h1-2,4,6-7,14H,3,5,8-9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFWIDQUOJYCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(CN)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine |
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